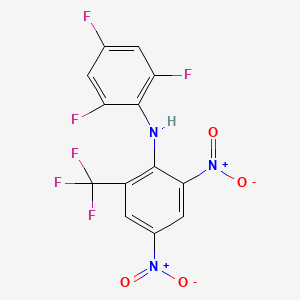
2,4-Dinitro-6-(trifluoromethyl)-N-(2,4,6-trifluorophenyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dinitro-6-(trifluoromethyl)-N-(2,4,6-trifluorophenyl)aniline is a complex organic compound characterized by the presence of nitro groups, trifluoromethyl groups, and an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitro-6-(trifluoromethyl)-N-(2,4,6-trifluorophenyl)aniline typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of nitro groups to the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.
Trifluoromethylation: Introduction of trifluoromethyl groups using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Amination: Formation of the aniline moiety through reactions such as the reduction of nitro groups to amines.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques like recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of nitro groups to amines using reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at positions ortho or para to the nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as a precursor in the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
Medicine
Exploration of its potential as a pharmaceutical intermediate or active ingredient, particularly in the development of drugs targeting specific enzymes or receptors.
Industry
Use in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2,4-Dinitro-6-(trifluoromethyl)-N-(2,4,6-trifluorophenyl)aniline would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate binding and activity. The presence of nitro and trifluoromethyl groups could enhance its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitroaniline: Similar structure but lacks trifluoromethyl groups.
Trifluoromethylaniline: Contains trifluoromethyl groups but lacks nitro groups.
2,4,6-Trinitroaniline: Contains additional nitro groups.
Uniqueness
The combination of nitro and trifluoromethyl groups in 2,4-Dinitro-6-(trifluoromethyl)-N-(2,4,6-trifluorophenyl)aniline makes it unique, potentially offering distinct reactivity and applications compared to its analogs.
Propiedades
Número CAS |
62902-32-3 |
|---|---|
Fórmula molecular |
C13H5F6N3O4 |
Peso molecular |
381.19 g/mol |
Nombre IUPAC |
2,4-dinitro-6-(trifluoromethyl)-N-(2,4,6-trifluorophenyl)aniline |
InChI |
InChI=1S/C13H5F6N3O4/c14-5-1-8(15)12(9(16)2-5)20-11-7(13(17,18)19)3-6(21(23)24)4-10(11)22(25)26/h1-4,20H |
Clave InChI |
HSOHEGFGDLSMSL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C(F)(F)F)NC2=C(C=C(C=C2F)F)F)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















